N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine

Metalloprotein design Copper nitrite reductase Tautomeric control

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine (syn. Fmoc-D-His(1-Me)-OH, CAS 1197025-85-6) is a protected, non-proteinogenic amino acid derivative combining three structural features in a single building block: an Fmoc Nα-protecting group, D-configuration at the α-carbon, and Nτ (N1)-methylation on the imidazole side chain.

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B8061536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1
InChIKeySLWOFHRSEVVUHM-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-1-methyl-D-histidine (CAS 1197025-85-6): A Chiral, Nτ-Methylated Fmoc-Histidine Building Block for Solid-Phase Peptide Synthesis


N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine (syn. Fmoc-D-His(1-Me)-OH, CAS 1197025-85-6) is a protected, non-proteinogenic amino acid derivative combining three structural features in a single building block: an Fmoc Nα-protecting group, D-configuration at the α-carbon, and Nτ (N1)-methylation on the imidazole side chain . With a molecular formula of C22H21N3O4 and a molecular weight of 391.42 g/mol, this compound is supplied as a white to off-white crystalline powder with a purity specification of ≥95% (HPLC) and is primarily used as a specialized intermediate in Fmoc solid-phase peptide synthesis (SPPS) . Unlike standard Fmoc-protected histidine derivatives, the combined D-stereochemistry and N1-methyl modification confers distinct hydrogen-bonding, steric, and metal-coordination properties to resulting peptides .

Why Fmoc-D-His(1-Me)-OH Cannot Be Replaced by Fmoc-His(Trt)-OH, Fmoc-His(3-Me)-OH, or Fmoc-L-His(1-Me)-OH in Precision Peptide Synthesis


Interchanging Fmoc-D-His(1-Me)-OH with its closest analogs—Fmoc-D-His(Trt)-OH, Fmoc-His(3-Me)-OH (the Nπ-methyl positional isomer), or Fmoc-1-methyl-L-histidine (the L-enantiomer)—introduces fundamentally different outcomes in peptide structure and function. The Nτ-methyl group on Fmoc-D-His(1-Me)-OH irreversibly enforces ε-nitrogen (Nτ) ligation to metal centers while blocking δ-nitrogen (Nπ) coordination, a property that directly determines catalytic activity in metallopeptide designs [1]. In contrast, Fmoc-His(3-Me)-OH enforces the opposite coordination mode [1]. The D-configuration simultaneously confers resistance to proteolytic degradation and generates peptide backbone conformations inaccessible to the L-enantiomer . Standard Fmoc-D-His(Trt)-OH lacks the N-methyl modification entirely, making it susceptible to the well-documented histidine racemization problem during SPPS and incapable of enforcing tautomer-specific metal ligation [2]. These three differentiation axes—tautomeric control, stereochemical identity, and racemization propensity—are not interchangeable parameters; they are structurally encoded and functionally decisive.

Quantitative Differentiation Evidence: Fmoc-1-methyl-D-histidine vs. Closest Comparators


Evidence 1: Nτ-Methylation Enforces ε-Nitrogen Cu Ligation with ~100-Fold Higher Nitrite Reductase Activity vs. Nπ-Methyl (3-Me) Isomer

In a direct head-to-head comparison using de novo designed proteins incorporating 1-methyl-histidine (enforcing ε-nitrogen Cu ligation) versus 3-methyl-histidine (enforcing δ-nitrogen ligation) in the identical protein fold, the ε-nitrogen-ligated construct displayed 2 orders of magnitude (~100-fold) higher nitrite reductase catalytic activity [1]. Fmoc-D-His(1-Me)-OH is the Fmoc-protected building block that delivers 1-methyl-D-histidine into peptides via SPPS, thereby enabling the ε-nitrogen coordination mode that drives this activity advantage [1]. The methylation strategy was further combined with a secondary-sphere mutation to achieve a new efficiency record for homogeneous aqueous Cu nitrite reductase systems, improving by one additional order of magnitude over the previous best construct [1].

Metalloprotein design Copper nitrite reductase Tautomeric control Non-canonical amino acid

Evidence 2: Fmoc-1-methyl-His/Cu²⁺ Complex Exhibits kcat/KM of 3.65 s⁻¹M⁻¹—16-Fold Lower Than Fmoc-3-methyl-His Isomer in Oxidase-Mimetic Nanoassembly

In a supramolecular nanoassembly system comprising Fmoc-modified histidine and Cu²⁺, the Fmoc-εmH (1-methyl-histidine, i.e., Fmoc-His(1-Me)-OH) complex displayed a catalytic efficiency (kcat/KM) of 3.65 s⁻¹M⁻¹ for laccase-like oxidation, compared to 58.55 s⁻¹M⁻¹ for the Fmoc-δmH (3-methyl-histidine) isomer—a ~16-fold difference [1]. For hydrolytic activity, Fmoc-δmH showed an approximately 50-fold increase over Fmoc-εmH [1]. Critically, the coordination affinity order was Fmoc-δmH > Fmoc-H > Fmoc-εmH, driven by pKa differences: Nε of δmH has pKa 5.91 versus Nδ of εmH with pKa 6.73 . This demonstrates that Fmoc-1-methyl-His (εmH) is the lower-activity isomer in this specific supramolecular context, but this very property makes it the appropriate choice when lower background oxidase activity is desired or when Nδ coordination must be enforced.

Supramolecular catalysis Enzyme mimetic Nanoassembly Laccase-like activity

Evidence 3: D-Configuration Confers Intrinsic Resistance to Proteolytic Degradation Relative to L-Enantiomer

Fmoc-D-His(1-Me)-OH incorporates the D-enantiomer of 1-methyl-histidine, whereas the commercially more common Fmoc-His(1-Me)-OH (CAS 202920-22-7) is the L-enantiomer . D-Histidine is the unnatural, biologically inactive isomer of L-histidine, and D-amino acid-containing peptides are well-established to exhibit significantly enhanced resistance to proteolytic degradation by endogenous peptidases compared to their all-L counterparts . While direct comparative in vivo half-life data for D-1-methyl-His vs. L-1-methyl-His peptides are not available, the class-level evidence for D-amino acid-mediated proteolytic stabilization is robust across diverse peptide systems . The D-configuration also inverts local backbone geometry, which can be exploited to generate retro-inverso peptide analogs or to stabilize specific turn conformations inaccessible to the L-isomer .

D-amino acid Proteolytic stability Peptide half-life Enantiomeric differentiation

Evidence 4: N1-Methyl Modification Reduces Racemization Risk vs. Unprotected Fmoc-D-His-OH During SPPS Activation

Histidine racemization during Fmoc SPPS is a well-documented technical challenge driven by the electronic properties of the imidazole side chain during carboxyl activation [1]. When Fmoc-His(PG)-OH is converted to an activated ester, the imidazole can participate in intramolecular pathways that promote α-proton abstraction and epimerization, with the protection pattern at Nδ1 vs. Nε2 critically influencing racemization susceptibility [1]. The N1-methyl group in Fmoc-D-His(1-Me)-OH permanently occupies the Nε2 (Nτ) position, eliminating its ability to engage in the hydrogen-bonding or transient intramolecular interactions that contribute to racemization in Nτ-unprotected histidine derivatives such as Fmoc-D-His(Trt)-OH (where Trt protects Nτ, but is acid-labile and may be prematurely removed) or Fmoc-D-His-OH (completely unprotected side chain) [1]. While direct racemization rate comparisons between Fmoc-D-His(1-Me)-OH and Fmoc-D-His(Trt)-OH or Fmoc-D-His-OH have not been published, the mechanistic basis for reduced racemization through permanent Nτ-alkylation is supported by the known dependence of histidine racemization on imidazole protection pattern [1].

Racemization suppression SPPS Histidine coupling Chiral integrity

Evidence 5: Purity Specification Differential: Fmoc-D-His(1-Me)-OH (≥95% HPLC) vs. Fmoc-L-His(1-Me)-OH (≥98–99% HPLC)

Commercially available Fmoc-D-His(1-Me)-OH (CAS 1197025-85-6) is typically specified at ≥95% purity by HPLC, with a melting point range of 135–167°C indicative of potential polymorphic variation or residual impurities . In contrast, the L-enantiomer Fmoc-His(1-Me)-OH (CAS 202920-22-7) is widely available at ≥98% to ≥99% HPLC purity with a sharp melting point of 135–136°C and enantiomeric purity specification of ≤0.5% D-enantiomer . This purity differential reflects the more specialized nature and lower production volumes of the D-enantiomer. Additionally, Fmoc-D-His(1-Me)-OH is soluble in DMSO, DMF (10 mg/mL), and methanol, but shows limited aqueous solubility (PBS pH 7.2: 0.2 mg/mL for the L-isomer; similar expected for D-isomer) . For comparison, Fmoc-D-His(Trt)-OH (CAS 135610-90-1) is available at ≥99.5% HPLC purity, representing a higher-purity D-histidine alternative when Nτ-methylation is not required .

Chemical purity HPLC specification Procurement quality Enantiomeric purity

High-Value Application Scenarios for Fmoc-1-methyl-D-histidine Based on Differential Evidence


De Novo Design of Artificial Metalloenzymes Requiring ε-Nitrogen Cu Coordination

Fmoc-D-His(1-Me)-OH is the building block of choice for incorporating 1-methyl-D-histidine into de novo designed proteins where ε-nitrogen (Nτ) ligation to Cu must be strictly enforced. As demonstrated by Koebke et al. (2019), 1-methyl-histidine-based constructs achieve ~100-fold higher Cu nitrite reductase activity than 3-methyl-histidine-based constructs in the identical protein fold [1]. The D-configuration adds proteolytic stability, making this compound particularly suited for in vitro evolution campaigns or directed evolution of artificial metalloenzymes where peptide scaffold integrity under reaction conditions is critical [1].

Supramolecular Nanozyme Engineering with Tunable Oxidase/Hydrolase Activity

In supramolecular Fmoc-His/Cu²⁺ nanoassembly systems, Fmoc-1-methyl-His (εmH) provides a distinctly lower-activity catalytic profile (kcat/KM = 3.65 s⁻¹M⁻¹ for oxidase activity) compared to Fmoc-3-methyl-His (58.55 s⁻¹M⁻¹), a ~16-fold difference [2]. This lower baseline activity is advantageous when designing colorimetric sensors or cascade reaction systems where excessive oxidase background must be avoided, or when the goal is to enforce Nδ coordination to Cu²⁺ and study its mechanistic consequences [2]. The D-enantiomer further enables construction of stereochemically defined nanoassemblies with distinct supramolecular packing relative to the L-form [2].

Synthesis of Proteolysis-Resistant, Methylated Peptide Epitopes for Immunological Studies

The synthesis of N-α-Fmoc-N-τ-methyl-L-histidine and its use in solid-phase synthesis of histidine-methylated OVA323-336 T-cell epitope analogs was established by Eifler et al. (1997) [3]. Fmoc-D-His(1-Me)-OH extends this methodology to the D-enantiomer series, enabling the construction of D-configured, Nτ-methylated peptide epitopes. Such D-peptide analogs are valuable as proteolysis-resistant probes for T-cell recognition studies, vaccine design, and as negative controls in MHC-binding assays, given that D-amino acid-containing peptides generally resist proteolytic processing while potentially retaining or altering receptor interactions [3].

Synthesis of D-Configured, Nτ-Methylated Histidine-Containing Peptide Therapeutics or Diagnostics

For peptide-based drug candidates where histidine methylation at Nτ is a critical pharmacophore element and D-configuration is required for in vivo stability, Fmoc-D-His(1-Me)-OH is the only commercially available Fmoc building block that simultaneously delivers both features [1]. Competing building blocks fail on at least one axis: Fmoc-L-His(1-Me)-OH provides Nτ-methylation but lacks D-configuration; Fmoc-D-His(Trt)-OH provides D-configuration but lacks permanent Nτ-methylation and requires acidolytic Trt deprotection that may compromise other protecting groups; Fmoc-His(3-Me)-OH provides methylation at the wrong imidazole nitrogen [2]. This unique three-in-one feature (Fmoc protection + D-configuration + Nτ-methyl) reduces synthetic step count and eliminates orthogonal protection–deprotection complexity [2].

Quote Request

Request a Quote for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.